N,N-bis((dimethylamino)thiocarbonyl)aniline
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Overview
Description
N,N-bis((dimethylamino)thiocarbonyl)aniline is an organic compound that features a thiocarbonyl group attached to an aniline ring, with two dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis((dimethylamino)thiocarbonyl)aniline can be synthesized through the reaction of aniline with dimethylamine and carbon disulfide. The reaction typically involves the use of catalysts such as nickel chloride (NiCl2) and samarium chloride (SmCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,N-bis((dimethylamino)thiocarbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-bis((dimethylamino)thiocarbonyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism by which N,N-bis((dimethylamino)thiocarbonyl)aniline exerts its effects involves interactions with various molecular targets and pathways. The thiocarbonyl group can interact with nucleophiles, while the dimethylamino groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N,N-dimethylaniline, N,N-diethylamino)thiocarbonyl)aniline, and other thiocarbonyl-containing aniline derivatives .
Uniqueness
N,N-bis((dimethylamino)thiocarbonyl)aniline is unique due to the presence of both dimethylamino and thiocarbonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
33812-14-5 |
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Molecular Formula |
C12H17N3S2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-(dimethylcarbamothioyl)-3,3-dimethyl-1-phenylthiourea |
InChI |
InChI=1S/C12H17N3S2/c1-13(2)11(16)15(12(17)14(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
ZWWUXDXOKQTSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)N(C1=CC=CC=C1)C(=S)N(C)C |
Origin of Product |
United States |
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